![molecular formula C23H29N3O3 B2932102 N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide CAS No. 1334374-87-6](/img/structure/B2932102.png)
N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide, commonly known as BAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAPA is a small molecule that is capable of selectively binding to certain receptors in the body, which makes it a valuable tool for studying various biological processes.
Scientific Research Applications
Synthesis and Structural Analysis
N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide derivatives have been synthesized through multi-component reactions involving paracetamol, morpholine/piperidine, and benzaldehyde, showcasing moderate to good yields. These compounds' structures were elucidated using X-ray diffraction, demonstrating their potential for DNA-binding and protein-binding interactions, suggesting intercalation as a mechanism for interacting with calf thymus DNA and binding to bovine serum albumin (BSA) through a static quenching mechanism (N. Raj, 2020).
Biological Activity and Enzymatic Interaction
A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their biological activities. These compounds exhibited promising activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, highlighting their potential therapeutic applications in treating conditions related to enzyme dysregulation (H. Khalid et al., 2014).
Antimicrobial and Anticandidal Activity
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated significant antimicrobial activities against pathogenic bacteria and Candida species, with particular efficacy against fungi. The structural components, such as the 2,6-dimethylpiperidine group and specific substituents on the benzothiazole ring, played crucial roles in enhancing anticandidal activity, suggesting these compounds as potential candidates for antifungal therapeutics (B. Mokhtari, K. Pourabdollah, 2013).
Anxiolytic and Neuropharmacological Effects
Studies on N-phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (9) and related derivatives have shown potential anxiolytic effects in animal models, with modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation. This suggests their potential application in treating anxiety disorders (C. P. Kordik et al., 2006).
Mechanism of Action
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes would require further investigation .
Biochemical Pathways
The compound may be involved in various biochemical pathways, given the broad range of biological activities associated with piperidine derivatives .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18(27)24-21-8-5-9-22(14-21)25-23(28)15-26-12-10-20(11-13-26)17-29-16-19-6-3-2-4-7-19/h2-9,14,20H,10-13,15-17H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZNYNXTNSMKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide |
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